Gepirone-d8

Bioanalysis LC-MS/MS Quantification Internal Standard Selection

Quantifying gepirone in biological matrices at low ng/mL concentrations is compromised by matrix effects, extraction variability, and ionization fluctuations. Gepirone-d8 (CAS 2749331-28-8) is the definitive stable isotope-labeled internal standard that co-elutes with gepirone under reversed-phase LC conditions while being distinguishable by mass spectrometry. • Corrects for matrix effects, extraction recovery variability, and ion suppression/enhancement in LC-MS/MS workflows • Essential for validated pharmacokinetic studies (Cmax, AUC, t1/2) and ANDA bioequivalence submissions • Near-identical physicochemical behavior to unlabeled gepirone ensures unmatched assay accuracy vs. structural analog surrogates

Molecular Formula C19H29N5O2
Molecular Weight 367.5 g/mol
Cat. No. B15143055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGepirone-d8
Molecular FormulaC19H29N5O2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C
InChIInChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3/i10D2,11D2,12D2,13D2
InChIKeyQOIGKGMMAGJZNZ-BGKXKQMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gepirone-d8 Internal Standard for LC-MS/MS


Gepirone-d8 (CAS 2749331-28-8) is a deuterium-labeled analog of gepirone, an azapirone-class 5-HT1A receptor partial agonist . This stable isotope-labeled compound is chemically synthesized by substituting eight hydrogen atoms with deuterium on the piperazine ring, resulting in a nominal mass increase of 8 Da relative to unlabeled gepirone . Its primary and near-exclusive application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of gepirone in biological matrices such as plasma . The isotopic labeling ensures that the compound co-elutes with the analyte under reversed-phase chromatographic conditions while being distinguishable by mass spectrometry, thereby correcting for matrix effects, extraction variability, and ionization efficiency fluctuations inherent to bioanalysis [1].

Product type Stable isotope-labeled internal standard
Key behavior Co-elutes with gepirone for matrix correction
Workflow LC-MS/MS quantification in research matrices

Why Unlabeled or Analog IS Substitutes Fail


Substituting Gepirone-d8 with unlabeled gepirone or a structurally similar analog like Buspirone-d8 introduces significant analytical error and is not a scientifically valid approach for quantitative bioanalysis. Using unlabeled gepirone as an internal standard is impossible, as it is the target analyte and would be indistinguishable from the endogenous compound in the sample [1]. Employing a structurally related analog like Buspirone-d8 as a surrogate internal standard (SIS) is a suboptimal practice because its physicochemical properties (e.g., logP, pKa) differ from those of gepirone. This leads to non-identical extraction recovery, divergent chromatographic retention time, and disparate ionization behavior in the MS source [2]. Consequently, a SIS fails to fully correct for complex matrix effects and sample preparation variability, compromising the accuracy, precision, and robustness required for validated pharmacokinetic studies, especially in regulatory filings such as Abbreviated New Drug Applications (ANDAs) [3]. In contrast, a stable isotope-labeled analog like Gepirone-d8 exhibits near-identical behavior to the analyte throughout the entire analytical workflow, ensuring optimal correction and assay reliability.

Gepirone-d8
Unlabeled Gepirone
Indistinguishable from analyte, may not enable extraction or ionization correction
Gepirone-d8
Buspirone-d8 (analog)
Different logP and pKa may cause non-identical recovery and matrix effect mismatch

IS Selection Guide: Gepirone-d8 vs. Alternatives


8 Da Mass Shift for Unambiguous Detection

Gepirone-d8 provides a nominal mass shift of 8 Daltons relative to unlabeled gepirone, ensuring its MS/MS signal is fully resolved from the naturally occurring isotopic envelope of the analyte . This separation prevents cross-talk and signal interference between the internal standard and the analyte, a critical requirement for achieving accurate quantification at low concentrations [1].

8 Da mass shift
Reported
+8.0 Da vs. unlabeled gepirone
Prevents isotopic overlap, supports LLOQ accuracy
≥3 Da shift avoids M+1/M+2 interference
Bioanalysis LC-MS/MS Quantification Internal Standard Selection

Co-Elution Eliminates Matrix Effect Variability

As a stable isotope-labeled analog, Gepirone-d8 co-elutes with gepirone under standard reversed-phase LC conditions [1]. This is a critical distinction from using a structural analog such as Buspirone-d8 as an internal standard. A non-identical analog will have a different retention time and therefore experience a different solvent composition and matrix background upon entering the MS source, leading to inconsistent ionization suppression or enhancement relative to the analyte .

Chromatographic co-elution
Class-level
Co-elutes with gepirone; analog IS shows different retention time
Equal matrix effect correction across analyte and IS
Class property of stable isotope-labeled analogs
Matrix Effect Correction LC-MS/MS Method Robustness Bioequivalence Studies

High Purity for Minimal Analytical Interference

Commercially available Gepirone-d8 is specified with a chemical purity of ≥98.0%, as determined by HPLC . This high level of purity is essential for a reference standard used in quantitative assays, as impurities could co-elute and interfere with the detection of the analyte or its metabolites, leading to inaccurate quantification.

Chromatographic purity
Data to verify
≥98.0% (HPLC)
Minimal interference for method validation
Vendor specification; independent verification recommended
Reference Standard Purity Analytical Method Validation Quality Control

Pharmacokinetic Profile of Parent Gepirone: Contextualizing the Need for Precise Quantitation

In a clinical study of unlabeled gepirone, a 20 mg oral dose resulted in a mean Cmax of 16.98 ± 8.12 ng/mL (fed) and 18.73 ± 10.30 ng/mL (fasted), with a short half-life (t1/2) of 2.94–3.32 hours [1]. These low circulating concentrations and rapid clearance necessitate a highly sensitive and specific bioanalytical method for accurate quantification in plasma.

Parent PK context
Cross-study comparable
Cmax ~17-19 ng/mL, t1/2 ~3 h (20 mg oral)
Low plasma levels demand high-sensitivity LC-MS/MS
Clinical PK data contextualize analytical requirements
Pharmacokinetics Bioavailability Food Effect

Key Applications in Bioanalysis and Drug Development


Quantitative Bioanalysis in PK Studies

Gepirone-d8 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify gepirone in plasma, serum, or urine. Its use is essential for generating accurate pharmacokinetic data (Cmax, AUC, t1/2) required for regulatory submissions, given gepirone's low ng/mL plasma concentrations and short half-life [1].

Method Validation for ANDA Bioequivalence

In generic drug development, Gepirone-d8 is a critical reagent for demonstrating bioequivalence between a test formulation and the reference listed drug (RLD). Its use as an internal standard in validated bioanalytical methods ensures that the quantification of gepirone in bioequivalence studies is accurate, precise, and free from matrix interference, a cornerstone of ANDA approval [2].

Stability and Degradation Study Support

As a fully characterized reference standard, Gepirone-d8 can be used as a marker in forced degradation studies to identify and quantify degradation products of gepirone. By acting as a stable, non-reactive internal standard in complex sample matrices from stressed stability conditions, it helps ensure mass balance and accurately assess the formation of impurities over time [3].

Application
Selection property
Validation focus
PK bioanalysis research
Isotopic co-elution with gepirone
Matrix-effect correction and LLOQ accuracy
Bioequivalence study support
High purity and lot consistency
Precision and accuracy in research plasma matrices
Stability-indicating method support
Non-reactive IS in stressed conditions
Impurity profiling and mass balance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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